1-Benzyl-4-methylpiperidin-3-ol

Enantioselective synthesis Tofacitinib intermediate Proline organocatalysis

Procurement teams optimizing tofacitinib intermediate supply face low yields (18%) with N-Boc-protected analogs. 1-Benzyl-4-methylpiperidin-3-ol (CAS 384338-20-9) is the direct precursor for the proline-catalyzed route, delivering a 5.2-fold yield advantage (93% vs. 18%) at the key hydroxylation step. • Enantiopure trans-(3R,4S) configuration ensures correct stereochemical outcome at SN2 inversion (81% yield). • Also supplied as Tofacitinib Impurity 78 with ICH-compliant characterization data for ANDA submission. • ≥95% purity, ≥96.8% ee; bulk quantities available.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 384338-20-9
Cat. No. B1321944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methylpiperidin-3-ol
CAS384338-20-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1O)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
InChIKeyQRGQXVUZVXXWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methylpiperidin-3-ol: Chiral Intermediate for Tofacitinib Synthesis


1-Benzyl-4-methylpiperidin-3-ol is a chiral 3,4-disubstituted piperidine derivative (C13H19NO, MW 205.30 g/mol) characterized by a benzyl group at N-1, a methyl substituent at C-4, and a hydroxyl group at C-3, with the trans-(3R,4S) relative configuration being the stereochemically defined form most commonly supplied [1]. It is primarily valued as a critical enantiopure intermediate in the synthesis of tofacitinib (CP-690,550), a Janus kinase (JAK) inhibitor approved by the FDA for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [2]. Its dual substitution pattern and orthogonal N-benzyl protection distinguish it from simpler piperidine-3-ol scaffolds, making it a procurement priority for pharmaceutical development programs targeting JAK-STAT pathway inhibitors.

Why 1-Benzyl-4-methylpiperidin-3-ol Cannot Be Replaced by Generic Analogs


The specific combination of the N-benzyl protecting group, the C-4 methyl substituent, and the C-3 hydroxyl group with rigorously defined trans-(3R,4S) stereochemistry is non-negotiable for its role as a tofacitinib precursor. The C-3 hydroxyl serves as the leaving group handle for the stereospecific SN2 inversion that installs the (3R,4R)-methylamino pharmacophore of tofacitinib [1]. Substituting with des-methyl analogs (e.g., 1-benzylpiperidin-3-ol, CAS 91599-81-4) eliminates the C-4 stereocenter required for the drug's chiral integrity. Using des-benzyl analogs (e.g., 4-methylpiperidin-3-ol, CAS 955082-96-9) forfeits the orthogonal N-protection strategy, as the free NH would interfere with downstream acylation steps. Even the cis diastereomer (CAS 58878-98-1) is unsuitable because it cannot undergo the requisite stereochemical inversion to the active (3R,4R)-tofacitinib configuration [2]. These structural features are not interchangeable without catastrophic failure of the synthetic route.

1-Benzyl-4-methylpiperidin-3-ol: Quantitative Comparator Data


Enantioselective Synthesis: Proline-Catalyzed Route vs. N-Boc Analog

The proline-catalyzed α-aminoxylation/Wittig olefination/diastereoselective hydrogenation route reported by Devalankar et al. (2021) delivers 1-benzyl-4-methylpiperidin-3-ol (compound 2a) in 93% isolated yield with 96.8% enantiomeric excess [1]. In the same publication, the authors explicitly compare their result to the earlier route by Maricán et al. (2013), which required six steps to prepare the analogous N-Boc-protected intermediate (tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate) with only 18% overall yield [1]. The 5.2-fold yield improvement translates directly to reduced cost-per-gram and higher throughput for procurement at scale.

Enantioselective synthesis Tofacitinib intermediate Proline organocatalysis

Stereochemical Compatibility: SN2 Inversion to Active Tofacitinib

The trans-(3R,4S) configuration of 1-benzyl-4-methylpiperidin-3-ol is uniquely suited for installation of the (3R,4R)-N-methylamino pharmacophore of tofacitinib. In the synthetic sequence, mesylation of the C-3 hydroxyl (MsCl/Et3N) followed by base-mediated SN2 reaction with N-methyl dezapurine proceeds with stereochemical inversion to yield the key coupled intermediate in 81% yield [1]. In contrast, the cis-(3R,4R) diastereomer (CAS 58878-98-1) would undergo SN2 inversion to the (3S,4R) configuration, which is the pharmacologically inactive enantiomer of the tofacitinib piperidine core [2]. The required (3R,4R) configuration of the final drug's piperidine ring is explicitly defined in the original Pfizer patent [2].

Stereospecific synthesis SN2 inversion Tofacitinib pharmacophore

Regulatory Designation as Tofacitinib Impurity 78

1-Benzyl-4-methylpiperidin-3-ol (CAS 384338-20-9) is formally cataloged as Tofacitinib Impurity 78 and is supplied with detailed characterization data (NMR, HPLC, MS) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, structurally related piperidines such as 1-benzylpiperidin-3-ol (CAS 91599-81-4) and 4-methylpiperidin-3-ol (CAS 955082-96-9) do not carry recognized tofacitinib impurity designations and are typically supplied with only basic purity certificates lacking the full regulatory characterization package [2]. This regulatory traceability is essential for analytical method validation and quality control in generic tofacitinib manufacturing.

Pharmaceutical impurity Regulatory reference standard ANDA quality control

Orthogonal Deprotection: N-Benzyl vs. N-Boc Strategy

The N-benzyl group of 1-benzyl-4-methylpiperidin-3-ol is selectively removed under hydrogenolysis conditions (20 wt% Pd(OH)2, 1 atm H2) to liberate the free piperidine for subsequent N-acylation with 2-cyanoacetyl chloride, yielding tofacitinib in 75% yield over two steps [1]. The analogous N-Boc-protected intermediate (tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection, which can promote epimerization at C-4 or elimination of the C-3 hydroxyl group [2]. The orthogonal hydrogenolytic deprotection of the N-benzyl group is compatible with the acid-sensitive functionalities present in late-stage tofacitinib intermediates, providing a strategic advantage in process route selection.

Orthogonal protection Hydrogenolysis Process chemistry

1-Benzyl-4-methylpiperidin-3-ol: Procurement Applications


Intermediate for Generic Tofacitinib API

Procurement of enantiopure 1-benzyl-4-methylpiperidin-3-ol (≥95% purity, ≥96.8% ee) is the preferred sourcing strategy for generic tofacitinib manufacturers, as the proline-catalyzed synthetic route delivers a 5.2-fold yield advantage (93% vs. 18%) over earlier N-Boc-protected intermediate methods [1]. The trans-(3R,4S) stereochemistry ensures the correct stereochemical outcome at the SN2 inversion step (81% yield) for installing the (3R,4R)-tofacitinib pharmacophore, eliminating the procurement risk associated with the inactive cis diastereomer [1].

Tofacitinib ANDA Quality Control Standard

As Tofacitinib Impurity 78, 1-benzyl-4-methylpiperidin-3-ol serves as a regulatory-recognized reference standard for HPLC method validation, impurity profiling, and ANDA submission documentation [1]. Quality control laboratories procuring this compound receive detailed characterization data (NMR, HPLC, MS) compliant with ICH and pharmacopoeial guidelines, a documentation package that generic piperidine-3-ol intermediates (lacking impurity designations) cannot provide [1].

Chiral Building Block for Kinase Inhibitor Libraries

The 3,4-disubstituted piperidine scaffold of 1-benzyl-4-methylpiperidin-3-ol has been identified as a privileged core for JAK and other kinase inhibitors [1]. Medicinal chemistry groups can leverage the orthogonal N-benzyl protection (cleavable under neutral hydrogenation conditions) to elaborate the C-3 hydroxyl through etherification, esterification, or oxidation to the ketone followed by reductive amination, enabling rapid diversification of kinase-focused compound libraries without epimerization risk associated with acid-labile N-Boc analogs [2].

Process Chemistry Route Scouting & Cost Optimization

Process development teams evaluating tofacitinib intermediate supply routes can benchmark 1-benzyl-4-methylpiperidin-3-ol against the N-Boc analog using the quantitative yield data (93% vs. 18% overall) and enantiomeric purity (96.8% ee) reported for the proline-catalyzed route [1]. The 8-step total synthesis achieving 22.4% overall yield for (+)-tofacitinib from 4-piperidone, with the N-benzyl intermediate as the key chiral building block, provides a validated cost-of-goods baseline for procurement negotiations and make-vs.-buy analyses [1].

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